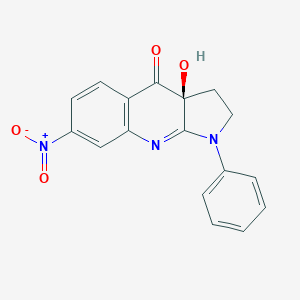

S-(-)-7-Desmethyl-8-nitro Blebbistatin

説明

Background and Significance in Myosin II Inhibition Research

S-(-)-7-Desmethyl-8-nitro blebbistatin is an analog of (-)-blebbistatin (B1667133), a well-established and selective inhibitor of non-muscle myosin II. medchemexpress.commedchemexpress.eu Myosin II is a motor protein crucial for various cellular processes, including cell division (cytokinesis), migration, and muscle contraction. nih.govnih.gov The ability to selectively inhibit myosin II with small molecules like blebbistatin and its derivatives has provided researchers with a powerful tool to dissect these fundamental cellular functions. nih.govnih.gov

The primary significance of this compound lies in its modified properties compared to the original (-)-blebbistatin. caymanchem.com Specifically, the addition of a nitro group to the blebbistatin structure addresses some of the limitations of the parent compound, such as its instability in blue light. caymanchem.com This enhanced photostability makes this compound particularly valuable for use in fluorescence microscopy and live-cell imaging studies, where prolonged exposure to light is often necessary. caymanchem.comresearchgate.net

Relationship to (-)-Blebbistatin and Other Myosin II Inhibitors

Blebbistatin exists as two enantiomers (mirror-image isomers): the biologically active S-(-)-blebbistatin and the largely inactive R-(+)-blebbistatin. nih.govwikipedia.org this compound is a derivative of the active S-(-) enantiomer, retaining the same core stereochemistry necessary for myosin II inhibition. caymanchem.com

The original (-)-blebbistatin, while a potent inhibitor, suffers from several drawbacks that can complicate experimental results. It is fluorescent, which can interfere with the detection of other fluorescent markers in a sample. wikipedia.orgnih.gov More critically, it is photo-unstable and can degrade into cytotoxic products upon exposure to blue light (450-490 nm), a wavelength range commonly used in fluorescence microscopy. caymanchem.comnih.gov This phototoxicity can lead to cell damage and artifacts, confounding the interpretation of experimental outcomes. nih.gov

This compound was specifically designed to overcome these limitations. The addition of the nitro group at the 8-position and the removal of the methyl group at the 7-position result in a molecule with increased photostability. caymanchem.comnih.gov However, this modification comes at the cost of reduced affinity for myosin II, with a significantly higher IC50 value (the concentration required to inhibit 50% of the enzyme's activity) compared to (-)-blebbistatin. wikipedia.orgnih.gov For nonmuscle myosin IIA, the IC50 of (S)-nitroblebbistatin is approximately 27 μM, whereas for (-)-blebbistatin it is in the range of 0.5-5 μM. caymanchem.comwikipedia.org

| Feature | (-)-Blebbistatin | This compound |

| Myosin II Inhibition | Active | Active |

| Photostability | Low | High |

| Fluorescence | Yes | Reduced |

| Phototoxicity | High | Reduced |

| Affinity for Myosin II | High (IC50 ~0.5-5 µM) | Lower (IC50 ~27 µM for nonmuscle myosin IIA) |

Several other derivatives of blebbistatin have been synthesized to improve upon its properties. It is important to distinguish this compound from these related compounds:

R-(+)-7-Desmethyl-8-nitro blebbistatin: This is the corresponding enantiomer to the active S-(-) form. Similar to R-(+)-blebbistatin, the R-(+)-nitro derivative is considered the inactive form and is often used as a negative control in experiments to account for any non-specific or off-target effects of the compound. caymanchem.com

Para-aminoblebbistatin: This derivative was developed to address the poor water solubility of blebbistatin. nih.govwikipedia.org With a solubility of approximately 400 μM, it is significantly more soluble than the parent compound. nih.govwikipedia.org Para-aminoblebbistatin is also non-fluorescent, photostable, and neither cytotoxic nor phototoxic. nih.govmotorpharma.com While its myosin inhibitory properties are slightly weaker than blebbistatin, its enhanced solubility makes it suitable for a broader range of applications, particularly in vivo studies. wikipedia.orgnih.gov

Para-nitroblebbistatin: Not to be confused with the C7-nitro substituted this compound, para-nitroblebbistatin has a nitro group at the C15 (para) position. nih.gov This modification results in a photostable, non-fluorescent, and non-cytotoxic inhibitor with myosin II inhibitory properties that are not compromised by the nitro substitution. researchgate.netnih.gov

| Compound | Key Feature | Myosin II Affinity | Photostability | Water Solubility |

| This compound | Increased photostability | Lower | High | Low |

| R-(+)-7-Desmethyl-8-nitro blebbistatin | Inactive enantiomer | Very Low | High | Low |

| Para-aminoblebbistatin | High water solubility | Slightly Lower | High | High |

| Para-nitroblebbistatin | Photostable, non-cytotoxic | Similar to blebbistatin | High | Low |

Historical Context of Non-Muscle Myosin II Inhibition

The study of non-muscle myosin II has been pivotal in understanding a wide array of cellular activities. nih.gov Before the discovery of specific small molecule inhibitors, research relied heavily on genetic and protein-based methods, which could be complex and time-consuming. The identification of blebbistatin as a selective inhibitor of non-muscle myosin II's ATPase activity marked a significant breakthrough. nih.gov It provided a tool for the rapid and reversible inhibition of myosin II function, allowing researchers to probe its role in processes like cytokinesis and cell migration with greater temporal control. nih.govnih.gov

Blebbistatin functions by binding to a specific pocket on the myosin motor domain, trapping it in a state with low affinity for actin. nih.gov This prevents the force-generating power stroke of the myosin head, effectively inhibiting muscle contraction and other myosin II-dependent cellular processes. nih.govnih.gov The development of blebbistatin and its derivatives has been instrumental in advancing our understanding of the mechanochemical cycle of myosin and its role in both normal physiology and disease. nih.govmalnalab.hu

Rationale for Researching this compound

The primary motivation for the development and research of this compound was the need for a myosin II inhibitor that is compatible with live-cell fluorescence imaging techniques. caymanchem.com The phototoxicity and photo-instability of the parent compound, (-)-blebbistatin, presented a significant obstacle for such studies. caymanchem.comnih.gov By creating a more photostable analog, researchers could perform longer imaging experiments without inducing cellular damage from the inhibitor itself. caymanchem.com

While the trade-off for this increased photostability is a lower affinity for myosin II, this compound still serves as a valuable tool in specific experimental contexts. wikipedia.orgnih.gov Its use is particularly advantageous in studies where the primary concern is avoiding the artifacts associated with blebbistatin's photosensitivity, and where the required level of myosin II inhibition can still be achieved despite the lower potency. researchgate.net The continued investigation of such modified inhibitors contributes to a broader toolkit for researchers, allowing for the selection of the most appropriate compound based on the specific requirements of their experimental design.

Structure

3D Structure

特性

IUPAC Name |

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action and Molecular Interactions of S 7 Desmethyl 8 Nitro Blebbistatin

Non-Muscle Myosin II (NMII) ATPase Inhibition

S-(-)-7-Desmethyl-8-nitro blebbistatin functions as a selective, cell-permeable inhibitor of non-muscle myosin II (NMII) ATPases. caymanchem.com Its mechanism is rooted in the inhibition of the enzyme's ATPase activity, which is crucial for the motor function of myosin. wikipedia.orgnih.gov The compound binds to a specific pocket on the myosin head, trapping it in a state with low affinity for actin, which effectively halts the force-producing cycle. nih.gov This inhibitory action is not competitive with nucleotide binding but rather interferes with the release of phosphate (B84403) from the active site. nih.gov The addition of a nitro group at the C7 position creates this compound, a molecule with the same active stereochemistry as its parent compound, (-)-blebbistatin (B1667133), but with increased stability in blue light, a significant advantage for fluorescence microscopy studies. caymanchem.com

Specificity for NMIIA and NMIIB Isoforms

This compound, like its parent compound, demonstrates potent inhibitory effects on non-muscle myosin IIA (NMIIA) and IIB (NMIIB). caymanchem.comnih.gov The parent compound, (-)-blebbistatin, has been shown to inhibit the Mg-ATPase activity of these isoforms with half-maximal inhibitory concentrations (IC50) in the low micromolar range. caymanchem.comnih.gov In contrast, it is a much less effective inhibitor of smooth muscle myosin. caymanchem.comnih.gov While both compounds target NMIIA and NMIIB, research indicates that the C7 nitro-substituted derivative may have a somewhat lower affinity for myosin II compared to other derivatives like para-nitroblebbistatin. nih.gov One study reported an IC50 value of 27.5 μM for the C7 nitro-substituted version on myosin II. nih.gov

Table 1: Inhibitory Concentration (IC50) of Blebbistatin Derivatives on Myosin Isoforms

| Compound | Myosin Isoform | IC50 (µM) |

|---|---|---|

| (-)-Blebbistatin | Non-muscle Myosin IIA/IIB | 0.5-5 caymanchem.comnih.gov |

| (-)-Blebbistatin | Smooth Muscle Myosin | 80 caymanchem.comnih.gov |

| (S)-nitro-Blebbistatin | Myosin II | 27.5 nih.gov |

This table presents IC50 values from various studies to show the specificity of blebbistatin and its nitro-derivative.

Reversible Inhibition Characteristics

A key characteristic of the inhibition by the blebbistatin family of compounds is its rapid reversibility. caymanchem.comselleckchem.com The inhibitor can be washed out of experimental systems, allowing for the restoration of myosin II function. nih.gov This feature is crucial for studies aiming to dissect the temporal control of cellular processes regulated by NMII. The reversibility allows researchers to apply the inhibitor for a specific period and then observe the recovery of the system, providing more precise insights into the role of myosin II. nih.gov

Effects on Mg-ATPase Activity

The primary mechanism of this compound is the inhibition of the magnesium-dependent ATPase (Mg-ATPase) activity of non-muscle myosin II. caymanchem.comnih.gov By binding to the myosin-ADP-Pi complex, it slows the rate-limiting step of phosphate release, which is essential for the transition of myosin to a force-producing state. nih.gov This inhibition of ATP hydrolysis prevents the myosin head from cycling through its interaction with actin filaments, thereby blocking muscle contraction and cell motility processes driven by NMII. wikipedia.orgnih.gov Studies on the parent compound, blebbistatin, have extensively characterized this inhibition of actin-activated Mg-ATPase activity. nih.govselleckchem.com

Impact on In Vitro Motility of NMII

Consistent with its inhibition of ATPase activity, this compound also inhibits the in vitro motility of non-muscle myosin II. caymanchem.com In motility assays, where myosin motors propel actin filaments across a surface, the application of blebbistatin causes a concentration-dependent reduction in filament sliding velocity. nih.gov The compound effectively stalls the motor function of NMII, providing direct evidence of its inhibitory action on the mechanochemical cycle of myosin. caymanchem.comnih.gov

Downstream Molecular and Cellular Effects

The inhibition of NMII by this compound leads to distinct and observable changes in cellular behavior. By targeting the fundamental machinery of cell contraction and tension generation, the compound affects complex processes such as cell division and membrane dynamics. caymanchem.comnih.gov

Inhibition of Apoptosis-Related Bleb Formation

One of the hallmark cellular effects of this compound is the blockage of apoptosis-related membrane blebbing. caymanchem.com Blebbing is a dynamic process involving the formation of spherical membrane protrusions, which is prominent during apoptosis. nih.gov This process is driven by the contraction of the actin-myosin cortex. nih.gov By inhibiting NMII, the compound prevents the cortical contraction necessary for bleb formation and retraction, thus stabilizing the cell membrane. caymanchem.comnih.gov This effect was instrumental in the naming of the parent compound, blebbistatin. wikipedia.org

Table 2: Summary of Cellular Effects

| Cellular Process | Effect of this compound |

|---|---|

| Cytokinesis | Inhibition caymanchem.com |

| Directed Cell Migration | Inhibition caymanchem.com |

| Apoptosis-Related Blebbing | Inhibition caymanchem.com |

This table summarizes the key downstream cellular processes affected by the inhibition of non-muscle myosin II.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-nitro-Blebbistatin |

| (-)-Blebbistatin |

| Blebbistatin |

| para-nitroblebbistatin |

| Non-muscle myosin IIA (NMIIA) |

| Non-muscle myosin IIB (NMIIB) |

| Smooth muscle myosin |

| Actin |

| Myosin |

Disruption of Directed Cell Migration

This compound, as a derivative of blebbistatin, interferes with directed cell migration by inhibiting non-muscle myosin II. caymanchem.com Non-muscle myosin II is crucial for the generation of contractile forces necessary for cell movement. In studies with its parent compound, blebbistatin, inhibition of myosin II motor activity was shown to disrupt the persistent orientation of lamellipodia toward a wound in migrating endothelial cells. researchgate.net While untreated cells effectively migrated into the wound, blebbistatin-treated cells showed minimal advancement and extended lamellipodia in various directions, indicating a loss of directed migration. researchgate.net Although this compound is primarily recognized for its enhanced photostability, its fundamental mechanism of disrupting cell migration is rooted in the same myosin II inhibition as blebbistatin. caymanchem.com

Interference with Cytokinesis in Vertebrate Cells

The process of cytokinesis, the final stage of cell division, is heavily reliant on the function of a contractile ring composed of actin and non-muscle myosin II. This compound, through its inhibitory action on non-muscle myosin II, disrupts this process in vertebrate cells. caymanchem.com The parent compound, blebbistatin, was identified as a specific inhibitor of non-muscle myosin II that blocks the contraction of the cleavage furrow without affecting mitosis or the assembly of the contractile ring itself. nih.gov This leads to a failure of the cell to divide, a key effect attributed to the inhibition of myosin II's ATPase activity. caymanchem.comnih.gov

Modulation of Actin Retrograde Flow

Actin retrograde flow, the centripetal movement of the actin cytoskeleton, is a fundamental process in cell motility and is driven by both actin polymerization and myosin II-dependent contractile forces. embopress.orgnih.gov this compound, by inhibiting non-muscle myosin II, modulates this flow. caymanchem.com In studies using the parent compound, blebbistatin, a significant reduction in the rate of actin retrograde flow has been observed. researchgate.net This inhibition of myosin II activity directly impacts the "pulling" force on the actin network, leading to a decreased flow rate. embopress.orgresearchgate.net

Stability Considerations in Research Applications

Enhanced Photostability Compared to (-)-Blebbistatin

A significant advantage of this compound over its parent compound, (-)-blebbistatin, is its enhanced photostability. caymanchem.com (-)-Blebbistatin is known to be unstable under blue light (450-490 nm), which can lead to its degradation into inactive and potentially cytotoxic products, posing a problem for live-cell imaging studies that utilize fluorescent proteins like GFP. caymanchem.com The addition of a nitro group to the blebbistatin scaffold in this compound stabilizes the molecule, preventing this light-induced degradation. caymanchem.com This enhanced photostability makes it a more reliable tool for long-term fluorescence microscopy experiments.

Table 1: Effects of Blebbistatin on Cell Dynamics

| Feature | Effect of Blebbistatin | References |

| Directed Cell Migration | Disrupted, loss of persistent orientation | researchgate.net |

| Cytokinesis | Inhibited due to blockage of cleavage furrow contraction | caymanchem.comnih.gov |

| Actin Retrograde Flow | Rate is reduced | researchgate.net |

| Lamellipodial Protrusion | Persistence is impacted, can lead to ruffle formation | researchgate.netnih.gov |

Table of Mentioned Compounds

Role of the Nitro Group in Circumventing Degradation

The utility of blebbistatin in live-cell imaging applications is significantly hampered by its inherent photo-instability. nih.gov Prolonged exposure to blue light, specifically in the 450-490 nm range, causes the degradation of the blebbistatin molecule. caymanchem.comcaymanchem.com This light-induced breakdown not only leads to the inactivation of its myosin-inhibiting properties but also generates cytotoxic intermediates, posing a problem for experiments requiring fluorescent microscopy. nih.govcaymanchem.comcaymanchem.com

The development of this compound addresses this critical limitation. The key modification is the addition of a nitro group (NO₂) to the aromatic ring system of the blebbistatin scaffold. caymanchem.com This chemical alteration serves to stabilize the molecule, preventing its degradation under blue light exposure. caymanchem.comcaymanchem.com The electron-withdrawing nature of the nitro group is thought to alter the electronic properties of the molecule, enhancing its photostability without compromising its inhibitory function on non-muscle myosin II. nih.govmdpi.com

This compound maintains the same stereochemistry as the biologically active (–)-blebbistatin enantiomer, ensuring that it effectively inhibits myosin II. caymanchem.com Its enhanced stability makes it a more reliable tool for long-term live-cell imaging studies where maintaining a consistent concentration of the inhibitor is crucial. nih.gov The introduction of the nitro group at the C7 position circumvents the issues of phototoxicity and photoconversion associated with the parent compound, allowing for more accurate and reproducible experimental outcomes in cell biology research. nih.gov

Table 1: Comparison of Blebbistatin and its Nitro-Derivative

| Feature | Blebbistatin | This compound |

|---|---|---|

| Common Name | (-)-Blebbistatin | (S)-nitro-Blebbistatin |

| Myosin II Inhibition | Active inhibitor of non-muscle myosin II ATPases. caymanchem.com | Active inhibitor with the same stereochemistry as (-)-blebbistatin. caymanchem.com |

| Photo-instability | Degrades upon exposure to blue light (450-490 nm). caymanchem.comcaymanchem.com | Stabilized by the addition of a nitro group to resist degradation by blue light. caymanchem.com |

| Phototoxicity | Produces cytotoxic intermediates upon degradation. caymanchem.comcaymanchem.com | Designed to circumvent the formation of cytotoxic products. nih.gov |

| Primary Limitation | Photo-instability and phototoxicity hinder use in live-cell imaging. nih.gov | Offers a more stable alternative for applications like fluorescent microscopy. caymanchem.com |

Methodologies for Studying S 7 Desmethyl 8 Nitro Blebbistatin

In Vitro Experimental Models

The study of S-(-)-7-Desmethyl-8-nitro Blebbistatin and its parent compound, Blebbistatin, relies on a variety of in vitro experimental models to elucidate its effects on cellular processes. These models range from established cell lines to more complex organoid systems and biochemical assays.

Cell Culture Systems

Cell culture systems provide a controlled environment to investigate the cellular effects of this compound.

In vertebrate cells, (-)-Blebbistatin (B1667133), the parent compound of this compound, is known to inhibit several key cellular processes. caymanchem.comcaymanchem.com It effectively blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis. caymanchem.com The inhibitory effects of (-)-Blebbistatin on non-muscle myosin IIA and IIB have been demonstrated across various species. caymanchem.com

HeLa cells, a widely used human cell line, have been employed in wound-healing assays to assess the impact of myosin II inhibitors on cell motility. nih.gov Studies have shown that Blebbistatin can influence the motility of different cell lines depending on the substrate and the dimensionality of the environment. nih.gov

| Cell Line | Observed Effect of Blebbistatin |

| Vertebrate Cells | Blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis. caymanchem.com |

| HeLa Cells | Moderately enhances motility on 2D surfaces. nih.gov |

The corneal endothelium is a single layer of cells crucial for maintaining corneal transparency through a "pump-and-leak" mechanism. nih.gov Dysfunction of these cells can lead to corneal edema and vision loss. nih.gov Research has explored the use of cultured human corneal endothelial cells (hCEnCs) for cell-based therapies to treat corneal endothelial diseases. nih.gov

Studies on bovine corneal endothelial cells have shown that Blebbistatin can prevent the thrombin-induced inhibition of intercellular calcium wave propagation, highlighting its role in modulating cell-cell communication. medchemexpress.com The investigation of cellular senescence in hCEnCs, induced by stressors like ultraviolet-A (UV-A) radiation, is an active area of research to understand the pathogenesis of corneal endothelial diseases. nih.gov

Pancreatic ductal adenocarcinoma (PDAC) is a highly heterogeneous disease, making personalized treatment strategies essential. nih.govfrontiersin.org Patient-derived organoids (PDOs), three-dimensional cultures that mimic the in vivo tumor, have emerged as a valuable model for studying PDAC and testing drug sensitivity. nih.govnih.govresearchgate.net These "mini-avatars" can be generated from patient biopsies and recapitulate the genetic and phenotypic characteristics of the original tumor. frontiersin.org

Research has utilized PDAC-derived organoids to investigate the efficacy of various therapeutic agents. nih.govresearchgate.net For instance, studies have explored the sensitivity of organoids to inhibitors targeting the c-MYC oncogene, which is frequently amplified in pancreatic cancer. nih.govfrontiersin.org This approach allows for the preclinical evaluation of treatment responses in a patient-specific manner. nih.gov

| Organoid Model | Application | Finding |

| PDAC-derived organoids | Testing sensitivity to c-MYC inhibitors (NHWD-870, JQ1) | Compounds were more effective in MYC-high organoids. nih.gov |

| PDAC-derived organoids | Correlating drug sensitivity with clinical outcomes | Drug sensitivity in organoids correlated with patient treatment response. researchgate.net |

Epithelial cells from various tissues can be cultured ex vivo to study their proliferative capacity and migratory behavior. For example, precision-cut lung slices (PCLS) provide a model that preserves the native lung architecture, allowing for the live imaging of epithelial cell dynamics. researchgate.net

In such models, Blebbistatin has been used to investigate the role of myosin II in epithelial cell migration. researchgate.net By tracking individual cells, researchers can quantify the effect of the inhibitor on cell movement over time. researchgate.net Wound healing assays are another common technique where a scratch is made in a confluent cell monolayer, and the rate of closure is measured in the presence or absence of inhibitors like Blebbistatin.

Biochemical Assays for Myosin ATPase Activity

Biochemical assays are fundamental to understanding the mechanism of action of myosin inhibitors like this compound. caymanchem.com The primary target of Blebbistatin is the ATPase activity of non-muscle myosin II. caymanchem.com

(-)-Blebbistatin has been shown to be a selective inhibitor of non-muscle myosin IIA and IIB ATPases, with IC50 values in the low micromolar range. caymanchem.com In contrast, it is a poor inhibitor of smooth muscle myosin. caymanchem.comcaymanchem.com Detailed kinetic studies have revealed that Blebbistatin does not compete with ATP for binding to the myosin head. nih.gov Instead, it preferentially binds to the myosin-ADP-Pi complex, an intermediate in the ATPase cycle, and slows the release of phosphate (B84403). nih.gov This action traps the myosin in a state with low affinity for actin, thereby inhibiting contractility. nih.govnih.gov

| Myosin Isoform | IC50 for (-)-Blebbistatin |

| Non-muscle myosin IIA and IIB | 0.5-5 µM caymanchem.com |

| Smooth muscle myosin | 80 µM caymanchem.com |

Live Cell Imaging Techniques for Cellular Dynamics

The study of dynamic cellular processes, such as cell migration and cytokinesis, necessitates the use of inhibitors that are stable under experimental conditions. The parent compound, (-)-blebbistatin, is a selective inhibitor of non-muscle myosin II ATPases and is widely used to study the function of the actomyosin (B1167339) cytoskeleton. caymanchem.com However, its utility in live-cell imaging that uses fluorescent proteins is hampered by significant drawbacks. Prolonged exposure to blue light (in the 450-490 nm range) causes (-)-blebbistatin to degrade into inactive products through cytotoxic intermediates, leading to phototoxicity and confounding experimental results. caymanchem.comcaymanchem.comcaymanchem.com

To overcome these limitations, this compound was developed. The addition of a nitro group to the blebbistatin molecule enhances its stability, preventing its degradation under prolonged blue light exposure. caymanchem.comcaymanchem.com This key modification makes this compound a more suitable tool for fluorescence-based live-cell imaging applications. Researchers can perform time-lapse confocal microscopy over extended periods to observe the effects of myosin II inhibition on cellular dynamics without the artifactual interference from phototoxicity, which is a significant issue with the original compound. nih.gov

Immunofluorescence and Microscopy for Cytoskeletal Analysis

Immunofluorescence and microscopy are crucial techniques for analyzing the effects of this compound on the cytoskeleton. These methods allow for the visualization of specific protein components within fixed cells, providing a static snapshot of the cellular architecture following treatment with the inhibitor.

In the context of studying corneal endothelial cells, specific fluorescent probes are used to analyze cytoskeletal organization. For instance, phalloidin, a fungal toxin that binds specifically to filamentous actin (F-actin), is commonly used to stain the actin cytoskeleton. This allows researchers to observe changes in cell shape, such as a shift from a characteristic polygonal morphology to a more elongated, fibroblast-like form, which can be indicative of altered cytoskeletal tension following myosin II inhibition. researchgate.net Furthermore, antibodies against proteins like Zonula occludens-1 (ZO-1), a key component of tight junctions, can be used to assess the integrity of cell-cell adhesions. researchgate.net By treating cells with this compound and then performing immunofluorescence for these markers, scientists can gain detailed insights into how myosin II inhibition affects the structural organization of the actin cytoskeleton and the stability of endothelial cell monolayers. researchgate.net

In Vivo Animal Models

Rabbit Corneal Endothelial Scraping Model

The rabbit corneal endothelial scraping model is a well-established in vivo system used to study the process of corneal endothelial wound healing and regeneration. researchgate.netresearchgate.net Unlike human corneal endothelial cells, which have very limited proliferative capacity, rabbit corneal endothelial cells can proliferate in vivo, allowing them to repair wounds. researchgate.net The model is typically created by mechanically scraping and removing the endothelial cells from the posterior surface of the cornea, leaving the underlying Descemet's membrane intact. researchgate.netresearchgate.net

This model is particularly valuable for evaluating the effects of pharmacological agents on endothelial cell migration and the restoration of a functional cell monolayer. Following the scraping injury, the remaining endothelial cells at the wound margin migrate and proliferate to cover the denuded area. researchgate.net The rabbit model, therefore, provides an ideal platform to investigate the role of myosin II in this process by introducing inhibitors like this compound and observing the subsequent impact on the rate and quality of wound closure and the morphology of the regenerating cells. researchgate.net

Considerations for Administration Routes (e.g., Intracameral Injection)

When utilizing the rabbit corneal endothelial scraping model to study the effects of a compound, the route of administration is a critical consideration for ensuring the agent reaches the target tissue effectively. For drugs intended to act on the corneal endothelium, direct delivery into the anterior chamber of the eye is the preferred method.

Intracameral injection, which involves injecting the substance directly into the space between the cornea and the iris, is the most common and logical route for this purpose. nih.govnih.gov This method ensures that a concentrated dose of a compound like this compound is delivered directly to the corneal endothelial cells on the posterior cornea. This bypasses systemic circulation and potential barriers that would prevent the drug from reaching its site of action if administered systemically or topically. This targeted approach is essential for accurately assessing the compound's specific effects on endothelial cell behavior during the wound healing process in the in vivo model.

Preparation and Handling in Laboratory Settings

Solubility in Organic Solvents (e.g., DMSO, Dimethylformamide)

Proper preparation of this compound stock solutions is fundamental for its use in laboratory experiments. The compound is supplied as a crystalline solid and exhibits good solubility in organic solvents. caymanchem.comwindows.net Specifically, it is soluble in Dimethyl Sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF). windows.netchemicalbook.com For long-term storage, it is recommended to keep the compound as a solid at -20°C. windows.net

When preparing stock solutions, the solid is dissolved in an organic solvent like DMSO to a specific concentration. windows.net The compound is sparingly soluble in aqueous buffers; therefore, for experiments in aqueous media, a common procedure involves first dissolving it in DMSO and then diluting this stock solution into the aqueous buffer of choice. caymanchem.comwindows.net

Below is a table summarizing the solubility of this compound in various solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL caymanchem.comwindows.netchemicalbook.com |

| Dimethylformamide (DMF) | ~16 mg/mL windows.net |

| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL caymanchem.comwindows.net |

| Data presented is for the (S)-enantiomer. The (R)-enantiomer has reported solubilities of approximately 25 mg/mL in DMSO and 20 mg/mL in DMF. caymanchem.comcaymanchem.com |

Considerations for Aqueous Buffer Solutions

The utility of this compound in experimental biology is often dependent on its effective delivery in aqueous environments, such as cell culture media and physiological buffers. However, like its parent compound blebbistatin, this compound exhibits limited solubility in aqueous solutions. caymanchem.comcaymanchem.com This characteristic necessitates specific preparation methods to achieve desired working concentrations and ensure compound stability.

A primary consideration is the compound's inherent low solubility in aqueous buffers alone. caymanchem.com To overcome this, a common and recommended procedure involves first dissolving the crystalline solid in an organic solvent before dilution with the aqueous buffer of choice. caymanchem.comcaymanchem.com Organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective for creating a concentrated stock solution. caymanchem.comcaymanchem.com The solubility of this compound in these organic solvents is significantly higher than in aqueous solutions. caymanchem.comcaymanchem.com

For example, a stock solution can be prepared by dissolving the compound in DMSO, which can then be diluted with a buffer like phosphate-buffered saline (PBS) to the final desired concentration. caymanchem.comcaymanchem.com This method allows for achieving a higher concentration in the final aqueous solution than direct dissolution would permit. Specifically, a solubility of approximately 0.5 mg/mL can be obtained in a 1:1 solution of DMSO and PBS (pH 7.2). caymanchem.comcaymanchem.com

Another critical factor is the stability of the compound in aqueous solutions. It is recommended that aqueous solutions of this compound be prepared fresh and not stored for more than one day to ensure the integrity and activity of the compound. caymanchem.com

The following tables summarize the solubility properties of this compound in various solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) |

| Dimethyl sulfoxide (DMSO) | ~16 |

| Dimethylformamide (DMF) | ~16 |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 |

Data sourced from product information sheets. caymanchem.comcaymanchem.com

Biological and Physiological Effects of S 7 Desmethyl 8 Nitro Blebbistatin

Cellular Motility and Migration

The inhibition of non-muscle myosin II (NMII) by blebbistatin derivatives has profound effects on the movement of cells, particularly in the context of wound healing and maintaining tissue integrity.

Promotion of Directional Migration in Corneal Endothelial Cells

S-(-)-7-Desmethyl-8-nitro Blebbistatin's parent compound, blebbistatin, has been shown to promote the directional migration of corneal endothelial cells (CECs). arvojournals.orgnih.gov By inhibiting NMII, the compound reduces cell contraction during movement. arvojournals.org This leads to an increase in the persistence of lamellipodial protrusions, the sheet-like extensions at the leading edge of a migrating cell, and a decrease in the retrograde flow of actin. arvojournals.org The result is a more sustained and directional movement, which is crucial for processes like the healing of the corneal endothelium. arvojournals.orgnih.gov Studies on bovine corneal endothelial cells demonstrated that treatment with blebbistatin led to a higher directionality ratio and increased mean square displacements, both indicators of enhanced directional migration. arvojournals.org

Acceleration of Wound Healing in Corneal Endothelium

The promotion of directional cell migration directly contributes to faster wound closure in the corneal endothelium. arvojournals.orgnih.gov In both in vitro and in vivo models, the application of NMII inhibitors like blebbistatin accelerates the healing of wounds in this critical tissue layer. arvojournals.orgnih.gov The corneal endothelium has a limited proliferative capacity, making cell migration the primary mechanism for repairing defects. researchgate.netsemanticscholar.org By enhancing the efficiency of this migration, blebbistatin and its derivatives facilitate the restoration of a functional endothelial monolayer. arvojournals.orgnih.gov In rabbit models of corneal endothelial wounding, treatment with blebbistatin resulted in more rapid corneal deturgescence, a sign of functional recovery. arvojournals.orgnih.gov

| Parameter | Effect of Blebbistatin Treatment | Observed Outcome |

|---|---|---|

| Directional Migration | Promoted | Increased directionality ratio and mean square displacement. arvojournals.org |

| In Vitro Wound Healing | Accelerated | Faster closure of mechanically created wounds. arvojournals.org |

| In Vivo Wound Healing (Rabbit Model) | Accelerated | More rapid corneal deturgescence. arvojournals.orgnih.gov |

| Cell Junctional Integrity | Better Preserved | Maintained barrier function compared to other inhibitors. arvojournals.orgnih.gov |

Cell Division and Cytokinesis

This compound, by inhibiting non-muscle myosin II, directly interferes with cytokinesis, the final stage of cell division. caymanchem.com Myosin II is a critical component of the contractile ring, an actomyosin (B1167339) structure that forms at the cell's equator and contracts to pinch the dividing cell into two daughter cells. nih.govnih.gov Inhibition of myosin II's motor function prevents the contraction of this ring, thereby blocking cell cleavage. nih.govwikipedia.org This effect has been observed in various cell types, where treatment with blebbistatin or its derivatives leads to the formation of multinucleated cells, as the nuclear division (mitosis) completes without the subsequent cytoplasmic division. nih.govmedchemexpress.com

Morphogenesis and Tissue Organization

The role of non-muscle myosin II in cell migration, adhesion, and contraction makes it fundamental to morphogenesis—the biological process that causes an organism to develop its shape. nih.gov The inhibition of myosin II by compounds like this compound can significantly impact tissue organization during embryonic development. For example, studies using the photostable derivative para-nitroblebbistatin in zebrafish embryos demonstrated that inhibiting myosin II disrupts the collective cell migration of the posterior lateral line primordium. medchemexpress.com This interference with normal developmental pathways resulted in a curved body morphology, highlighting the critical role of myosin II-driven mechanics in orchestrating the complex cell movements required for proper tissue and organ formation. medchemexpress.com

Impact on Lumen Formation in Organoids

The formation of a central lumen is a critical step in the self-organization and morphogenesis of many organoids, recapitulating the structure of organs such as the intestine and kidney. This process is intrinsically linked to the mechanical forces generated by the cellular cytoskeleton. Non-muscle myosin II, the direct target of this compound, plays a pivotal role in generating the contractile forces necessary for shaping epithelial tissues.

In studies on intestinal organoids, the inhibition of non-muscle myosin II with blebbistatin has been shown to impact the morphology of crypts, which are essential invaginations in the epithelial lining. nih.gov Specifically, treatment with blebbistatin can lead to the opening or reversal of these budded structures, suggesting that the contractile forces generated by myosin II are crucial for their formation and maintenance. nih.gov By inhibiting these forces, this compound would be expected to have a similar effect, leading to alterations in lumen geometry and potentially disrupting the normal development of a single, well-defined lumen. The balance between intracellular pressure and cortical tension, which is regulated by myosin II activity, is a key determinant of lumen shape.

Influence on Cellular Rearrangements and Epithelialization

The proper organization of cells into cohesive epithelial layers is fundamental to organoid development. This process, known as epithelialization, involves dynamic cellular rearrangements, changes in cell shape, and the establishment of cell-cell junctions. Non-muscle myosin II is a key driver of these processes, providing the force for cell migration, cell sorting, and the maintenance of epithelial integrity.

In skin organoid models, the mechanical forces generated by dermal cells are critical for initiating the mesenchymal-epithelial interactions that drive hair follicle development. thno.org Inhibition of myosin II with blebbistatin was found to decrease the expression of key components of the contractile apparatus, such as MYH9 and MYL9, at the junction between dermal and epidermal cells. thno.org This indicates that the inhibition of myosin II can disrupt the signaling and structural organization required for proper tissue patterning. Therefore, this compound, by targeting non-muscle myosin II, would likely interfere with the cellular rearrangements necessary for the formation of complex, multi-layered epithelial structures within organoids.

Effects on Branch Fragmentation in Organoid Models

Branching morphogenesis is a vital process in the development of many organs, including the lung, kidney, and salivary glands, and is recapitulated in certain organoid models. This process involves the coordinated invagination and extension of epithelial tubes, driven by a complex interplay of signaling pathways and mechanical forces. The Rho/ROCK signaling pathway, which is closely linked to myosin II activity, is known to be a critical regulator of the cytoskeletal dynamics that underpin branching. j-organoid.orgresearchgate.net

Inhibition of the Rho/ROCK pathway has been shown to affect the branching patterns in organoid cultures. j-organoid.orgresearchgate.net Given that this compound inhibits non-muscle myosin II, a downstream effector of the Rho/ROCK pathway, it is expected to have a significant impact on branch formation. The contractile forces generated by myosin II are necessary for the localized constrictions and changes in cell shape that lead to the formation of new branches. By disrupting these forces, this compound could lead to a reduction in branching complexity or even fragmentation of existing branches, ultimately altering the final architecture of the organoid.

Modulation of Cytoskeletal Structure

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling movement, and organizing the intracellular environment. This compound exerts its primary effects by directly modulating the components of this intricate network.

Interaction with Actin Microfilaments

This compound's primary mechanism of action is the inhibition of non-muscle myosin II, a motor protein that interacts directly with actin microfilaments to generate contractile forces. researchgate.netnih.gov This interaction is fundamental to a wide range of cellular processes, including cell division, migration, and the maintenance of cell shape. By binding to the ATPase domain of myosin II, this compound traps the motor protein in a state where it has a low affinity for actin, thereby preventing the cyclical binding and power stroke that drives filament sliding and contraction. nih.gov

This inhibition of myosin II activity has a profound impact on the organization of the actin cytoskeleton. In the absence of myosin II-driven contractility, there is a reduction in the tension within the actin network, which can lead to the disassembly of contractile structures such as stress fibers. Research on the parent compound, blebbistatin, has shown that its application can lead to a more diffuse and less organized actin cytoskeleton. researchgate.net

| Cellular Component | Effect of this compound |

| Non-muscle Myosin II | Inhibition of ATPase activity |

| Actin Microfilaments | Reduced contractility and tension |

| Stress Fibers | Disassembly or failure to form |

Relationship with Rho Kinase (ROCK) Inhibition

The Rho kinase (ROCK) signaling pathway is a major regulator of the actin cytoskeleton and cell contractility. mdpi.comcreative-diagnostics.com ROCK acts upstream of non-muscle myosin II, and its activation leads to the phosphorylation of the myosin light chain, which in turn activates myosin II and promotes its assembly into contractile filaments. mdpi.com Therefore, the inhibition of myosin II by this compound effectively blocks a key downstream effector of the ROCK pathway.

While this compound does not directly inhibit ROCK, its effects on the cytoskeleton are closely related to those observed with ROCK inhibitors. Both types of inhibitors lead to a reduction in actomyosin contractility and can induce similar changes in cell morphology and behavior. mdpi.comresearchgate.net The Rho/ROCK pathway is integral to the development and morphogenesis of organoids, controlling processes such as cell survival, polarity, and adhesion. j-organoid.orgresearchgate.net By targeting myosin II, this compound provides a more specific means of dissecting the role of contractility in these processes, downstream of the broader signaling cascade initiated by ROCK.

| Signaling Pathway Component | Function | Relationship to this compound |

| RhoA | Small GTPase that activates ROCK | Upstream regulator of the target pathway |

| Rho Kinase (ROCK) | Phosphorylates and activates Myosin Light Chain | Upstream kinase in the target pathway |

| Non-muscle Myosin II | Generates contractile force | Direct target of inhibition |

Applications in Academic Research

Tool Compound in Cell Biology and Mechanobiology Studies

As a highly specific inhibitor of non-muscle myosin II, S-(-)-7-Desmethyl-8-nitro Blebbistatin is a cornerstone of cell biology and mechanobiology research. Myosin II is a motor protein that, in conjunction with actin filaments, generates the forces responsible for cell shape, movement, and division.

Researchers utilize this compound to dissect the precise roles of myosin II in fundamental cellular activities. By selectively inhibiting myosin II, scientists can observe the resulting changes in cell behavior and structure. This has been instrumental in understanding processes such as cytokinesis, the final stage of cell division where the cell physically splits in two. nih.gov Inhibition of myosin II with blebbistatin derivatives disrupts the contractile ring, a structure essential for this process, thereby providing clear evidence of myosin II's critical function. nih.gov

The compound's mechanism involves binding to a specific intermediate state of the myosin II motor domain, trapping it in a state with low affinity for actin. nih.gov This prevents the force-producing power stroke of the motor protein, effectively halting its activity without interfering with other cellular components. nih.gov

The generation of mechanical force by the actomyosin (B1167339) cytoskeleton underlies many aspects of cell behavior, including migration, adhesion, and tissue organization. This compound allows for the controlled disruption of this force generation, enabling researchers to study its impact. For instance, in studies of cell migration, application of the inhibitor can help determine the extent to which myosin II-dependent contractility is required for cell movement in different environments. nih.gov

A significant advantage of this compound in this context is its improved photostability. caymanchem.comresearchgate.net The original blebbistatin is known to degrade under the blue light often used in fluorescence microscopy, leading to the production of cytotoxic byproducts. caymanchem.com The nitro-modification in this compound mitigates this issue, allowing for long-term live-cell imaging experiments to study actomyosin dynamics without the confounding effects of phototoxicity. caymanchem.comresearchgate.net

Table 1: Comparison of Blebbistatin and its Derivatives

| Feature | Blebbistatin | This compound | para-nitroblebbistatin |

| Primary Target | Non-muscle Myosin II | Non-muscle Myosin II | Non-muscle Myosin II |

| Photostability | Low (degrades in blue light) caymanchem.com | High caymanchem.comresearchgate.net | High researchgate.netnih.gov |

| Cytotoxicity | Can be cytotoxic, especially with light exposure nih.gov | Reduced cytotoxicity researchgate.net | Low cytotoxicity nih.govresearchgate.net |

| Phototoxicity | High nih.gov | Reduced phototoxicity researchgate.net | Low phototoxicity researchgate.netnih.gov |

| Use in Fluorescence Microscopy | Limited by phototoxicity | Suitable for long-term imaging researchgate.net | Suitable for long-term imaging researchgate.net |

Research into Epithelial Cell Proliferation and Expansion

Epithelial cells form cohesive sheets that line the surfaces of organs and cavities throughout the body. The proliferation and expansion of these sheets are crucial for development, tissue repair, and in diseases like cancer. Myosin II-driven contractility plays a role in regulating the mechanical environment of epithelial tissues, which in turn can influence cell proliferation. rsc.org

Studies have shown that modifying the mechanical properties of the cellular environment can impact the rate of cell division. rsc.org While direct studies on this compound's effect on epithelial proliferation are emerging, the use of myosin II inhibitors in this field allows researchers to probe the connection between cell mechanics and the cell cycle. For example, inhibiting cortical tension with related compounds can alter processes like mitotic rounding, which is essential for proper cell division. rsc.org

Studies on Organoid Development and Tissue Morphogenesis

Organoids are three-dimensional cell cultures that mimic the structure and function of organs, providing powerful models for studying development and disease. The formation of these complex structures, a process known as morphogenesis, is heavily dependent on coordinated cell shape changes and movements, which are driven by the actomyosin cytoskeleton.

In the study of skin organoid development, for example, the interaction between epithelial and mesenchymal cells is critical for processes like hair follicle formation. nih.gov Research using blebbistatin has demonstrated that inhibiting myosin II can affect the attachment of dermal cells to epidermal cysts, a key step in the development of these organoids. nih.gov The use of photostable derivatives like this compound is particularly advantageous in this area, as it allows for the long-term observation of these developmental processes without inducing cellular damage.

Investigations into Corneal Biology and Wound Healing Mechanisms

The cornea is the transparent outer layer of the eye, and its ability to heal effectively after injury is vital for maintaining vision. The process of corneal wound healing involves the migration and proliferation of epithelial cells to cover the defect, as well as the response of underlying stromal cells. nih.gov

Myosin II is involved in the cellular movements required for wound closure. Research has explored how inhibiting myosin II affects this process. For instance, studies on corneal wound healing have utilized hydrogels and other biomaterials to promote repair. nih.gov The application of myosin II inhibitors in such experimental systems can help elucidate the mechanical forces involved in epithelial sheet migration over a wound bed. By understanding the role of actomyosin contractility, researchers can develop better strategies to enhance corneal healing and prevent scarring. nih.govnih.gov

Use in Personalized Medicine Research and Transplantation

The ability to culture and maintain primary cells from patients is a cornerstone of personalized medicine. However, many cell types are difficult to grow outside the body. Myosin II inhibitors have shown promise in improving the viability and culture of certain cell types, such as adult cardiomyocytes. researchgate.net By reducing cellular stress and preventing anoikis (a form of programmed cell death), these inhibitors can help maintain the cells' morphology and function in culture. researchgate.net

This has significant implications for transplantation research. For example, improving the survival of cultured cells, such as those used for skin grafts or other cell-based therapies, is a critical goal. The reduced cytotoxicity of this compound makes it a more suitable candidate for such applications compared to the original blebbistatin, as it is less likely to harm the cells being prepared for transplantation. nih.govresearchgate.net

Table 2: Research Applications and Findings

| Research Area | Key Process Investigated | Findings with Myosin II Inhibition | Relevance of this compound |

| Cell Division | Cytokinesis | Inhibition disrupts the contractile ring, halting cell division. nih.gov | Provides a stable tool for studying the mechanics of cell division. |

| Cell Migration | Actomyosin contractility | Inhibition can reduce or alter cell motility. nih.gov | Enables long-term imaging of migrating cells without phototoxicity. researchgate.net |

| Organoid Development | Tissue morphogenesis | Affects cell-cell interactions and tissue shaping. nih.gov | Allows for extended studies of developmental processes. |

| Wound Healing | Epithelial sheet movement | Modulates the rate and nature of wound closure. nih.govnih.gov | Helps to dissect the role of mechanical forces in tissue repair. |

| Cell Culture | Primary cell viability | Can improve the survival and morphology of cultured cells. researchgate.net | Offers a less toxic option for cell culture and transplantation research. |

Future Directions and Research Gaps

Further Elucidation of Specific NMII Isoform Interactions

A critical area for future research is to delineate the precise interaction of S-(-)-7-Desmethyl-8-nitro Blebbistatin with the three non-muscle myosin II isoforms: NMIIA, NMIIB, and NMIIC. While it is known to be an inhibitor of non-muscle myosin II, detailed comparative data on its potency and selectivity for each isoform are limited.

One study has reported a half-maximal inhibitory concentration (IC50) of 27.5 μM for a "C7 nitro substituted blebbistatin derivative" against myosin II, which is understood to be this compound. nih.gov This suggests a lower affinity compared to the parent compound, (-)-blebbistatin (B1667133), which exhibits IC50 values in the range of 0.5-5 μM for NMIIA and NMIIB. caymanchem.com However, specific IC50 values for this compound against each of the NMIIA, NMIIB, and NMIIC isoforms are not yet available in the literature. Future research should aim to determine these values to build a comprehensive understanding of its isoform specificity. This is particularly important as the different isoforms have distinct roles in cellular processes.

Table 1: Comparative IC50 Values of Blebbistatin and its Analogs against Myosin II Isoforms

| Compound | Myosin Isoform | IC50 (μM) |

| (-)-Blebbistatin | Non-muscle Myosin IIA | 0.5 - 5 caymanchem.com |

| Non-muscle Myosin IIB | 0.5 - 5 caymanchem.com | |

| Smooth Muscle Myosin | 80 caymanchem.com | |

| This compound | Myosin II (general) | 27.5 nih.gov |

| para-nitroblebbistatin | Non-muscle Myosin IIA | Data not available |

| Non-muscle Myosin IIB | Data not available | |

| Non-muscle Myosin IIC | Data not available |

This table will be updated as more specific research findings become available.

Exploration of Novel Therapeutic Targets Based on NMII Inhibition

The inhibition of NMII presents a promising strategy for a variety of diseases, and this compound, with its improved properties, could be a valuable research tool in this area. Myosin II is implicated in a range of pathologies, including cancer metastasis, fibrosis, and neurodegenerative diseases. nih.govnih.gov The development of blebbistatin derivatives with enhanced pharmacological profiles is a key step towards therapeutic applications. nih.gov

Future studies should investigate the potential of this compound to modulate disease-related cellular processes. For instance, its effect on cancer cell migration and invasion, processes heavily dependent on NMII activity, warrants investigation. Similarly, its role in modulating fibroblast activity in fibrotic diseases could be a fruitful area of research. While the parent compound, blebbistatin, has shown some potential in these areas, the enhanced stability and potentially different isoform selectivity of the 8-nitro analog may offer new therapeutic insights.

Development of Advanced Imaging Techniques Utilizing Stabilized Blebbistatin Analogs

A significant advantage of this compound is its increased photostability compared to the parent compound. caymanchem.com The degradation of (-)-blebbistatin under blue light (450-490 nm) can lead to the formation of cytotoxic intermediates, a major drawback for live-cell imaging. caymanchem.com The nitro group in this compound helps to circumvent this issue, making it a more reliable tool for fluorescence microscopy studies. caymanchem.com

The full potential of this photostability is yet to be realized in advanced imaging techniques. Future research should focus on employing this compound in super-resolution microscopy techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy). These techniques would allow for the visualization of NMII dynamics at the nanoscale, providing unprecedented insights into its role in cellular structures and processes. The reduced phototoxicity of this compound would be particularly beneficial for long-term live-cell imaging experiments, enabling the study of dynamic cellular events over extended periods.

Long-Term Effects and Potential Off-Target Activities in Complex Biological Systems

While the acute effects of this compound on NMII are beginning to be understood, its long-term effects and potential off-target activities in complex biological systems remain largely unexplored. The parent compound, (-)-blebbistatin, is known to have cytotoxic effects, particularly in long-term experiments. nih.gov Although nitro-substituted derivatives are generally considered to have improved safety profiles, comprehensive studies on the long-term cellular consequences of exposure to this compound are lacking.

Future research should address this knowledge gap by conducting long-term cell culture studies and in vivo experiments in model organisms. These studies should assess not only cell viability but also more subtle effects on cell function, differentiation, and gene expression. Furthermore, comprehensive off-target profiling using techniques such as chemical proteomics is necessary to identify any unintended protein interactions, which could lead to a misinterpretation of experimental results.

Comparative Studies with Other Cytoskeletal Modulators

To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies with other cytoskeletal modulators. This includes not only other blebbistatin analogs, such as para-nitroblebbistatin, but also inhibitors that target different components of the cytoskeleton, such as the actin-targeting drugs cytochalasin D and latrunculin A, and microtubule inhibitors like nocodazole (B1683961).

para-Nitroblebbistatin is another photostable derivative of blebbistatin that, in contrast to the C7-nitro substitution in our compound of interest, has a nitro group at the C15 position. nih.gov This difference in substitution position may lead to distinct biological activities and isoform selectivities. Comparative studies have shown that the C7 nitro substitution results in a lower affinity for myosin II compared to para-nitroblebbistatin. nih.gov

Direct comparisons with inhibitors of other cytoskeletal components will help to dissect the specific roles of NMII in various cellular processes. For example, by comparing the effects of this compound with those of cytochalasin D (which disrupts actin filaments) and nocodazole (which depolymerizes microtubules), researchers can distinguish the contributions of the actomyosin (B1167339) network from those of other cytoskeletal elements in complex cellular phenomena like cell migration and division.

Q & A

Q. What are the key advantages of S-(-)-7-Desmethyl-8-nitro Blebbistatin compared to the parent blebbistatin compound in in vitro studies?

- Methodological Answer : this compound addresses two critical limitations of the parent compound: photostability and cytotoxicity. Unlike blebbistatin, which undergoes photoconversion under blue light (leading to phototoxicity and unreliable results), the nitro derivative retains stability during live-cell imaging . Additionally, it lacks the cytotoxic side effects observed with blebbistatin, reducing confounding phenotypes in cell-based assays . Researchers should prioritize this derivative in protocols requiring prolonged light exposure or sensitive cell models.

Q. What concentration ranges of this compound are effective for inhibiting myosin II in cell-based assays, and how should optimal dosing be determined?

- Methodological Answer : Effective concentrations typically range from 2.5–20 μM , depending on the assay and cell type. For example, 5 μM suffices to inhibit actomyosin contractility in live-cell imaging , while higher doses (10–20 μM) may be needed to block matrix remodeling in stiffer substrates . Dose optimization should include:

- Titration curves to assess inhibition efficiency (e.g., collagen contraction assays ).

- Control experiments with inactive enantiomers (e.g., (+)-blebbistatin) to confirm specificity .

- Validation via complementary methods, such as immunofluorescence for myosin II localization .

Q. What methodological steps are critical for ensuring the stability and activity of this compound during experimental workflows?

- Methodological Answer :

- Storage : Prepare stock solutions in anhydrous DMSO, aliquot, and store at -80°C to prevent hydrolysis. Avoid freeze-thaw cycles .

- Light Protection : While less photosensitive than blebbistatin, shield solutions and treated samples from prolonged blue-light exposure .

- Solvent Controls : Include DMSO-only controls at equivalent concentrations to rule out solvent effects on cellular behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in myosin II inhibition data when using this compound across different cell types or experimental models?

- Methodological Answer : Discrepancies often arise from variations in myosin II isoform expression or substrate stiffness. To address this:

- Isoform-Specific Profiling : Use siRNA knockdown or isoform-specific antibodies to correlate inhibition efficiency with target expression levels .

- Substrate Calibration : Tailor substrate stiffness (e.g., polyacrylamide gels) to mimic physiological conditions, as mechanosensitive responses influence inhibitor efficacy .

- Cross-Validation : Compare results with alternative inhibitors (e.g., Y-27632) or genetic knockout models to confirm myosin II-specific effects .

Q. What strategies are employed to optimize the synthesis of this compound derivatives while maintaining or enhancing biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the D-ring or nitro group to enhance potency. Co-crystal structures with myosin II reveal critical interactions; for example, para-nitro substitution improves photostability without altering binding affinity .

- Synthetic Pathways : Use palladium-catalyzed cross-coupling for regioselective nitro group introduction, followed by chiral resolution to isolate the active S-enantiomer .

- Computational Modeling : Predict binding energies of derivatives using molecular docking (e.g., AutoDock Vina) to prioritize candidates for synthesis .

Q. In mechanistic studies of actomyosin dynamics, what experimental controls and validation methods are essential when applying this compound?

- Methodological Answer :

- Pharmacological Controls : Pair with inactive enantiomers (e.g., (+)-blebbistatin) to distinguish target-specific effects from off-target artifacts .

- Time-Lapse Validation : Monitor recovery of contractility post-washout to confirm reversible inhibition .

- Quantitative Imaging : Use STICS (Spatio-Temporal Image Correlation Spectroscopy) to measure myosin II dynamics and validate inhibition efficiency .

- Statistical Rigor : Apply ANOVA with Bonferroni correction for multi-group comparisons or Welch’s t-test for unequal variances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。